molecular formula C13H20N2O2 B8335708 2-Amino-4-(4-propylmorpholin-2-yl)phenol

2-Amino-4-(4-propylmorpholin-2-yl)phenol

Cat. No.: B8335708
M. Wt: 236.31 g/mol
InChI Key: HZWYVVALALXEJB-UHFFFAOYSA-N
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Description

The compound features a phenol core substituted with an amino group at position 2 and a 4-propylmorpholinyl group at position 2. Morpholine derivatives are often utilized in pharmaceuticals and agrochemicals due to their ability to modulate solubility, bioavailability, and target interactions.

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

2-amino-4-(4-propylmorpholin-2-yl)phenol

InChI

InChI=1S/C13H20N2O2/c1-2-5-15-6-7-17-13(9-15)10-3-4-12(16)11(14)8-10/h3-4,8,13,16H,2,5-7,9,14H2,1H3

InChI Key

HZWYVVALALXEJB-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCOC(C1)C2=CC(=C(C=C2)O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Morpholine-Containing Derivatives

  • CAS 1000340-04-4 (2-(2-Amino-4-pyrimidinyl)-5-(4-morpholinyl)phenol): This compound shares a morpholinyl substituent but differs in the pyrimidinyl-amino group at position 2. Its SMILES notation (OC=1C=C(C=CC1C2=NC(=NC=C2)N)N3CCOCC3) highlights a fused pyrimidine-morpholine-phenol system.
Property 2-Amino-4-(4-propylmorpholin-2-yl)phenol CAS 1000340-04-4
Substituents 4-propylmorpholinyl, 2-amino 4-morpholinyl, 2-pyrimidinyl
Molecular Complexity Moderate (morpholine + propyl chain) High (pyrimidine + morpholine)
Potential Applications Drug intermediates, agrochemicals Kinase inhibitors, ligands

Sulfonyl and Halogen-Substituted Phenols

  • 2-Amino-4-(Methylsulfonyl)Phenol: Market data (2020–2025) indicates its use in industrial applications, with production trends driven by demand in specialty chemicals. The sulfonyl group enhances stability and electronegativity, contrasting with the morpholinyl group’s basicity .
  • 2-Amino-4-(Trifluoromethyl)Phenol (CAS 454-81-9): The trifluoromethyl group increases hydrophobicity and metabolic resistance. Regulatory data highlight its sensitivity to strong oxidizers, similar to 4-Amino-2-phenylphenol .
Property 2-Amino-4-(4-propylmorpholin-2-yl)phenol 2-Amino-4-(Methylsulfonyl)Phenol 2-Amino-4-(Trifluoromethyl)Phenol
Functional Group Morpholinyl Sulfonyl Trifluoromethyl
Stability Sensitive to light/air (inferred) High (sulfonyl stabilization) Reacts with strong oxidizers
Molecular Weight (g/mol) ~280–300 (estimated) 203.24 (reported) 195.13 (reported)

Phenyl-Substituted Analogs

  • 4-Amino-2-Phenylphenol: This compound (molar mass 185.22 g/mol, m.p. 201°C) exhibits sensitivity to light and air, with hazardous decomposition products including nitrogen oxides.
  • 4-[1-({2-[(Dimethylamino)methyl]-2-methylpropyl}amino)propyl]phenol: With a branched alkylamine side chain, this derivative (molar mass 264.41 g/mol) demonstrates how tertiary amines can alter solubility and pharmacokinetics .

Stability and Reactivity Trends

  • Light/Air Sensitivity: Morpholine and phenyl derivatives (e.g., 4-Amino-2-phenylphenol) degrade under light/air exposure, necessitating inert storage .
  • Oxidative Stability: Sulfonyl and trifluoromethyl groups enhance resistance to oxidation compared to amino-morpholine systems .

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